An In-Depth Technical Guide to N-Methyloxan-3-amine: Chemical Properties and Structure
An In-Depth Technical Guide to N-Methyloxan-3-amine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyloxan-3-amine, a chiral amine derivative of tetrahydropyran, is a versatile building block in medicinal chemistry and drug discovery.[1] Its structure, featuring a saturated oxane (tetrahydropyran) ring—a common motif in biologically active molecules—and a methylamine substituent, makes it a valuable scaffold for synthesizing more complex compounds.[1] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of N-methyloxan-3-amine, offering insights for its application in research and development.
Part 1: Molecular Structure and Physicochemical Properties
The structural foundation of N-methyloxan-3-amine is the tetrahydropyran ring, a six-membered heterocycle containing an oxygen atom. A methylamine group is attached to the third carbon of this ring. The presence of a chiral center at the C-3 position and the ethereal oxygen imparts unique stereochemical properties and hydrogen bonding capabilities, which are crucial in influencing the pharmacokinetic and pharmacodynamic profiles of its derivatives.[1]
Chemical Identifiers
| Property | Value | Source |
| IUPAC Name | N-methyloxan-3-amine | PubChem |
| Molecular Formula | C6H13NO | [1] |
| CAS Number | 120811-33-8 | [2] |
| Molecular Weight | 115.17 g/mol | [3] |
| InChI | InChI=1S/C6H13NO/c1-7-6-3-2-4-8-5-6/h6-7H,2-5H2,1H3 | [1] |
| SMILES | CNC1CCCOC1 | PubChem |
Physicochemical Data
Quantitative physicochemical data for N-methyloxan-3-amine is not extensively reported in publicly available literature. However, data for structurally similar compounds, such as N-methyloxolan-3-amine (the five-membered ring analogue), can provide useful estimations.
| Property | N-methyloxolan-3-amine (Analogue) | Source |
| Molecular Weight | 101.15 g/mol | [4] |
| XLogP3-AA | -0.2 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 2 | [4] |
| Exact Mass | 101.084063974 Da | [4] |
| Topological Polar Surface Area | 21.3 Ų | [4] |
Part 2: Synthesis and Reactivity
The synthesis of N-methyloxan-3-amine typically involves the N-methylation of the corresponding primary amine, tetrahydro-2H-pyran-3-amine. Several methodologies can be employed for this transformation.
Synthetic Pathways
A common and effective method for the N-methylation of primary amines is reductive amination.[1] This process generally involves the reaction of the primary amine with an appropriate methylating agent.
Reductive Amination Workflow
Caption: Reductive amination pathway for the synthesis of N-methyloxan-3-amine.
Experimental Protocol: General Reductive Amination
-
Imine Formation: Dissolve tetrahydro-2H-pyran-3-amine in a suitable solvent (e.g., methanol, dichloromethane).
-
Add an aqueous solution of formaldehyde (or another suitable methylating agent) and stir at room temperature. The reaction progress can be monitored by techniques such as TLC or GC-MS.
-
Reduction: Once imine formation is complete, cool the reaction mixture in an ice bath.
-
Slowly add a reducing agent (e.g., sodium borohydride).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by distillation or column chromatography.
Chemical Reactivity
The reactivity of N-methyloxan-3-amine is primarily governed by the secondary amine functionality.
-
Nucleophilic Substitution: The lone pair of electrons on the nitrogen atom makes it a good nucleophile. It can react with alkyl halides in an SN2 fashion to form tertiary amines and subsequently quaternary ammonium salts (Menshutkin reaction).[1][5] This reactivity is fundamental for further functionalization of the molecule.
-
Acylation: Reaction with acid chlorides or anhydrides will yield the corresponding amides.
-
Reaction with Carbonyls: N-methyloxan-3-amine can react with aldehydes and ketones to form enamines, which are useful synthetic intermediates.[6]
General Reactivity of the Amine Group
Caption: Key reactions of the secondary amine in N-methyloxan-3-amine.
Part 3: Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR: The proton NMR spectrum is expected to show a signal for the N-H proton, which is often broad and can appear over a wide chemical shift range (typically 0.5-5.0 ppm).[7][8] The addition of D2O would cause this signal to disappear due to proton-deuterium exchange, confirming its identity.[8] The N-methyl group should appear as a sharp singlet at approximately 2.2-2.6 ppm.[8][9] The protons on the oxane ring would appear as a series of multiplets in the upfield region.
-
13C NMR: The carbon atom of the N-methyl group is expected to resonate in the 30-45 ppm range. Carbons of the oxane ring attached to the nitrogen and oxygen atoms will be deshielded and appear further downfield compared to the other ring carbons.[7]
Infrared (IR) Spectroscopy
The IR spectrum of N-methyloxan-3-amine, being a secondary amine, should exhibit a single, relatively sharp N-H stretching absorption band in the region of 3300-3500 cm-1.[8][9] This helps to distinguish it from primary amines, which show two bands in this region, and tertiary amines, which show none. A C-N stretching absorption is expected in the 1000-1250 cm-1 range for aliphatic amines.[7]
Mass Spectrometry (MS)
According to the "nitrogen rule" in mass spectrometry, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[9] Therefore, the molecular ion peak (M+) for N-methyloxan-3-amine (C6H13NO) should appear at an m/z of 115. A common fragmentation pattern for amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.
Part 4: Safety and Handling
N-methyloxan-3-amine is classified as a hazardous substance.
-
Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).[2]
-
Precautionary Measures: Handle in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[10] Avoid contact with skin, eyes, and clothing.[10] Keep away from heat, sparks, and open flames.
Part 5: Analytical Methods
The analysis of N-methyloxan-3-amine can be performed using standard chromatographic techniques.
Analytical Workflow
Caption: General workflow for the analysis of N-methyloxan-3-amine.
General Analytical Protocol (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate). Derivatization may be necessary to improve chromatographic performance and detection sensitivity.[11]
-
Injection: Inject a small volume of the prepared sample into the gas chromatograph.
-
Separation: The components of the sample are separated based on their volatility and interaction with the stationary phase of the GC column.
-
Detection and Identification: The separated components are detected by a mass spectrometer, which provides a mass spectrum for each component, allowing for its identification by comparison with spectral libraries or known standards.
Conclusion
N-Methyloxan-3-amine is a valuable heterocyclic building block with significant potential in medicinal chemistry. Its synthesis is accessible through established methods like reductive amination, and its reactivity, centered on the secondary amine, allows for diverse chemical modifications. A thorough understanding of its chemical properties, structure, and analytical characterization is crucial for its effective utilization in the development of novel therapeutic agents.
References
- BLD Pharm. (n.d.). 1799412-41-1|N-Methyloxetan-3-amine hydrochloride.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22225706, N-methyloxolan-3-amine.
- Benchchem. (n.d.). n-Methyloxan-3-amine.
- BLD Pharm. (n.d.). 874473-14-0|3-Methyloxetan-3-amine.
- Spectrum Chemical. (2022, November 21). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, April 29). SAFETY DATA SHEET.
- Ambeed.com. (n.d.). 874473-14-0|3-Methyloxetan-3-amine.
- Chemical Label. (n.d.). N-methyloxan-3-amine.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46835725, 3-Amino-3-methyloxetane.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17923797, N-methylhexan-3-amine.
- TCI Chemicals. (2024, December 27). SAFETY DATA SHEET.
- PubChemLite. (n.d.). 3-ethyl-n-methyloxetan-3-amine (C6H13NO).
- Request PDF. (2025, August 6). A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine.
- PubChemLite. (n.d.). 3-methyloxan-3-amine hydrochloride (C6H13NO).
- Ministry of the Environment, Japan. (n.d.). III Analytical Methods.
- ChemScene. (n.d.). 874473-14-0 | 3-Methyloxetan-3-amine.
- Michigan State University Department of Chemistry. (n.d.). Amine Reactivity.
- National Center for Biotechnology Information. (2026, January 3). PubChem Compound Summary for (2R,3R)-2-methyloxan-3-amine.
- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- Pearson. (n.d.). Draw the structures of the following compounds: (d) 2-methylaziridine (e) N-ethyl-N-methylhexan-3-amine (f) m-chloroaniline.
- OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines – Organic Chemistry.
- Fiveable. (n.d.). Spectroscopy of Amines | Organic Chemistry Class Notes.
- OChem. (2019, July 15). 05.03 General Reactivity of Amines [Video]. YouTube.
- The Organic Chemistry Tutor. (2018, April 22).
- NC State University Libraries. (n.d.). 24.
- Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines.
- Occupational Safety and Health Administration. (1982, October). OSHA Method 40: Methylamine.
- Chemistry LibreTexts. (2025, April 7). 10.8: Spectroscopy of Amines.
- BOC Sciences. (n.d.). Custom Amine Synthesis Services.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17937700, N-ethyl-N-methyloctan-3-amine.
- National Center for Biotechnology Information. (2024, December 30). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. PubMed Central.
- ResearchGate. (n.d.). The conformation structures of methylamine. Values in brackets correspond to the imaginary frequencies (in cm - 1 )
- Sigma-Aldrich. (n.d.). 3-Amino-3-methyloxetane 97 874473-14-0.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemical-label.com [chemical-label.com]
- 3. (2R,3R)-2-methyloxan-3-amine | C6H13NO | CID 96492660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-methyloxolan-3-amine | C5H11NO | CID 22225706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Amine Reactivity [www2.chemistry.msu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 9. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. pubs.rsc.org [pubs.rsc.org]




